Product packaging for Selenocysteine(Cat. No.:CAS No. 10236-58-5)

Selenocysteine

Cat. No.: B057510
CAS No.: 10236-58-5
M. Wt: 167.06 g/mol
InChI Key: FDKWRPBBCBCIGA-REOHCLBHSA-N
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Description

Selenocysteine, often hailed as the 21st proteinogenic amino acid, is a crucial and unique biochemical tool for advanced life science research. Unlike the 20 standard amino acids, this compound incorporates selenium in the form of a selenol group (-SeH) in place of the sulfur-containing thiol group (-SH) found in cysteine. This fundamental difference underpins its exceptional reactivity, making it a powerful catalytic residue in the active sites of various selenoenzymes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6NO2Se B057510 Selenocysteine CAS No. 10236-58-5

Properties

InChI

InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKWRPBBCBCIGA-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00881371
Record name L-Selenocysteine
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Molecular Weight

167.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10236-58-5
Record name Selenocysteine
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Record name Selenocysteine
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Record name L-Selenocysteine
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Record name 10236-58-5
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Record name SELENOCYSTEINE
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Melting Point

143-146 °C
Record name Selenocysteine
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Mechanisms of Selenocysteine Biosynthesis and Genetic Encoding

Unique Translational Recoding of the UGA Codon

The decision to interpret a UGA codon as a signal for selenocysteine insertion rather than termination is dictated by specific contextual information within the messenger RNA (mRNA) molecule. This recoding event is not stochastic but is instead directed by a sophisticated molecular machinery that recognizes and acts upon these signals. Central to this process are the this compound Insertion Sequence (SECIS) elements and a specialized tRNA, tRNA^Sec.

Role of this compound Insertion Sequence (SECIS) Elements

SECIS elements are cis-acting stem-loop structures present in the mRNAs of all selenoproteins. wikipedia.orgcrg.eu These RNA motifs, typically around 60 nucleotides in length, are essential for directing the ribosome to insert this compound at an in-frame UGA codon. wikipedia.orgcrg.eu The interaction between the SECIS element and specific protein factors is a critical checkpoint in selenoprotein synthesis. nih.govontosight.ai

The architecture and location of SECIS elements exhibit significant variation across the three domains of life, reflecting distinct evolutionary strategies for this compound incorporation. wikipedia.orgcrg.eu

Bacteria: In bacteria, the SECIS element is situated within the coding region of the selenoprotein gene, immediately following the UGA codon it regulates. unl.edupnas.org This proximity is crucial for its function, as the bacterial machinery for this compound insertion is adapted to this arrangement. unl.eduembopress.org Bacterial SECIS elements generally possess a single apical loop. frontiersin.org

Archaea and Eukaryotes: In contrast, archaeal and eukaryotic SECIS elements are located in the 3' untranslated region (3' UTR) of the selenoprotein mRNA. wikipedia.orgcrg.eupnas.org This distal positioning allows a single SECIS element to direct the insertion of this compound at multiple UGA codons within the same open reading frame. embopress.org Eukaryotic SECIS elements are characterized by a conserved core that includes non-canonical A-G base pairs, which are vital for their function. wikipedia.orgunl.edu Archaeal SECIS elements often feature two apical loops, a distinguishing feature from their bacterial and eukaryotic counterparts. frontiersin.org An exception has been noted in the archaeon Methanococcus jannaschii, where a SECIS element is found in the 5' UTR. wikipedia.orgfrontiersin.org

DomainLocation of SECIS ElementStructural Features
Bacteria Coding region, downstream of UGA codon unl.edupnas.orgTypically a single apical loop frontiersin.org
Archaea 3' Untranslated Region (3' UTR) wikipedia.orgcrg.eupnas.orgOften two apical loops frontiersin.org
Eukaryotes 3' Untranslated Region (3' UTR) wikipedia.orgcrg.eupnas.orgConserved core with non-canonical A-G pairs, single apical loop wikipedia.orgfrontiersin.orgunl.edu

In eukaryotes, the recognition of the SECIS element and the subsequent recruitment of the translational machinery are mediated by the SECIS-Binding Protein 2 (SBP2). nih.govontosight.aiplos.org SBP2 is an essential trans-acting factor that specifically binds to the conserved core of the SECIS element. tandfonline.com This interaction is a prerequisite for the recoding of the UGA codon. nih.govtandfonline.com

The SBP2:SECIS complex acts as a platform to assemble other components of the this compound insertion machinery, including the specialized elongation factor eEFSec and the this compound-charged tRNA (Sec-tRNA^Sec). ontosight.aiplos.org By binding to the SECIS element, SBP2 facilitates the delivery of Sec-tRNA^Sec to the ribosome when it encounters a UGA codon, thereby ensuring the insertion of this compound into the growing polypeptide chain instead of premature termination. plos.orguniprot.org The affinity of the SBP2:SECIS interaction can vary between different selenoprotein mRNAs and is a factor in regulating the differential expression of selenoproteins. nih.gov Mutations in either SBP2 or the SECIS element can impair or abolish selenoprotein synthesis, highlighting the critical nature of this interaction. tandfonline.com

This compound-Specific Transfer RNA (tRNA^Sec)

The key to the biosynthesis and incorporation of this compound is a unique tRNA species, tRNA^Sec. oup.comresearchgate.net This tRNA is charged with this compound and recognizes the UGA codon on the mRNA. charite.de tRNA^Sec possesses several unusual structural features that distinguish it from all other canonical tRNAs, ensuring it is specifically recognized by the this compound synthesis and incorporation machinery. researchgate.netplos.org

Across all domains of life, tRNA^Sec is one of the longest tRNAs, typically composed of 90 to 100 nucleotides. oup.com It exhibits a distinct secondary structure. In eukaryotes and archaea, it has a 9-base pair acceptor stem and a 4-base pair T stem (a 9/4 configuration), whereas canonical tRNAs have a 7/5 configuration. oup.comresearchgate.net Bacterial tRNA^Sec has an 8/5 configuration. oup.com Additionally, the D-arm of archaeal tRNA^Sec is typically longer than that found in bacteria and eukaryotes. frontiersin.org These unique structural characteristics are crucial for its interaction with the proteins involved in its aminoacylation, modification, and delivery to the ribosome. plos.org

Enzymatic Pathway of this compound Synthesis on tRNA^Sec

Unlike the other 20 proteinogenic amino acids, this compound is not synthesized as a free amino acid in the cell. Instead, its synthesis occurs while it is attached to its specific tRNA, tRNA^Sec. plos.orgplos.org This tRNA-dependent synthesis pathway ensures that only this compound is incorporated at the designated UGA codons.

Initial Aminoacylation of tRNA^Sec with Serine by Seryl-tRNA Synthetase (SerRS)

The biosynthesis of this compound begins with a "mischarging" reaction catalyzed by seryl-tRNA synthetase (SerRS). oup.commdpi.com In all three domains of life, SerRS recognizes and attaches the amino acid L-serine to the 3' end of tRNA^Sec, forming seryl-tRNA^Sec. plos.orgjst.go.jpoup.com This initial step is remarkable because SerRS, an enzyme responsible for charging tRNA^Ser with serine for canonical protein synthesis, also recognizes the structurally distinct tRNA^Sec. mdpi.comaars.online The seryl moiety attached to tRNA^Sec provides the carbon backbone for the subsequent enzymatic conversion to this compound. plos.org This foundational step initiates the dedicated pathway that ultimately yields the selenocysteyl-tRNA^Sec required for selenoprotein synthesis. researchgate.net

Phosphorylation of Ser-tRNA^Sec by O-Phosphoseryl-tRNA Kinase (PSTK)

In archaea and eukaryotes, the journey to synthesizing this compound begins not with this compound itself, but with serine. The process is initiated when the this compound-specific transfer RNA, tRNA^Sec, is charged with serine by seryl-tRNA synthetase (SerRS) to form seryl-tRNA^Sec. pnas.orgmdpi.commdpi.com Following this, a crucial phosphorylation step is carried out by the enzyme O-phosphoseryl-tRNA^Sec kinase (PSTK). pnas.orgoup.com

PSTK specifically recognizes and phosphorylates the seryl moiety attached to tRNA^Sec, utilizing ATP as the phosphate (B84403) donor, to produce O-phosphoseryl-tRNA^Sec (Sep-tRNA^Sec). pnas.orgpnas.orguniprot.org This phosphorylation is a critical activation step, preparing the intermediate for the subsequent conversion to this compound. The reaction is dependent on the presence of Mg2+. pnas.org PSTK exhibits a high degree of specificity, selectively acting on seryl-tRNA^Sec while discriminating against seryl-tRNA^Ser, which is essential to prevent the erroneous incorporation of this compound. oup.comnih.gov This specificity is achieved through the recognition of the unique structural features of tRNA^Sec, particularly its characteristic D arm. nih.gov Structural studies of PSTK have revealed that it belongs to the P-loop kinase family and functions as a dimer. pnas.org The enzyme's active site is located within a groove that has a positive electrostatic potential, which complements the structure of the tRNA^Sec acceptor helix. pnas.org

Conversion of Sep-tRNA^Sec to Sec-tRNA^Sec by this compound Synthase (SEPSECS/SelA)

The activated intermediate, Sep-tRNA^Sec, serves as the direct substrate for the final step in this compound biosynthesis on the tRNA. This conversion is catalyzed by the enzyme Sep-tRNA:Sec-tRNA synthase (SEPSECS), also known as SelA in bacteria. pnas.orgresearchgate.net In eukaryotes and archaea, SEPSECS facilitates the replacement of the phosphate group on Sep-tRNA^Sec with a selenol group, thereby forming selenocysteinyl-tRNA^Sec (Sec-tRNA^Sec). pnas.orgnih.govmdpi.com

This reaction is dependent on a selenium donor, which is provided in the form of selenophosphate. mdpi.comnih.gov SEPSECS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. mdpi.comresearchgate.netnih.gov The human version of this enzyme, also known as soluble liver antigen/liver pancreas (SLA/LP), has been identified as an autoantigen in certain forms of autoimmune hepatitis. nih.govpnas.org Structural analyses have shown that while bacterial SelA and archaeal/eukaryotic SepSecS catalyze a similar chemical transformation, they possess different quaternary structures. researchgate.net SepSecS forms a tetramer that interacts with the acceptor and variable arms of tRNA^Sec. researchgate.netontosight.ai

Generation of Selenophosphate as the Selenium Donor by Selenophosphate Synthetase (SPS2)

The synthesis of Sec-tRNA^Sec by SEPSECS is critically dependent on the availability of an activated selenium donor, which is monoselenophosphate (MSP). genecards.orgunl.edu This essential molecule is generated from selenide (B1212193) and ATP in a reaction catalyzed by the enzyme selenophosphate synthetase 2 (SPS2). genecards.orgnih.govbioscientifica.com

In mammals, there are two homologs of the bacterial selenophosphate synthetase (SelD): SPS1 and SPS2. nih.govnih.gov However, in vivo studies have demonstrated that SPS2 is the essential enzyme for generating the selenophosphate required for the biosynthesis of all selenoproteins. nih.govnih.govresearchgate.netunl.edu Knockdown of SPS2 in cells severely impairs selenoprotein synthesis, a defect that can be rescued by reintroducing SPS2 but not SPS1. nih.govnih.gov This indicates that SPS1 likely has a different, more specialized role in selenium metabolism that does not involve the primary synthesis of selenophosphate for this compound formation. nih.govnih.gov Interestingly, mammalian SPS2 is itself a selenoprotein, suggesting a potential autoregulatory mechanism in selenoprotein synthesis. nih.gov

Specialized Translational Elongation Factors (eEFSec/SelB) in this compound Delivery to the Ribosome

Once synthesized, the Sec-tRNA^Sec must be delivered to the ribosome to be incorporated into the growing polypeptide chain at a specific UGA codon. This delivery is not handled by the canonical elongation factor EF-Tu (in bacteria) or eEF1A (in eukaryotes), which deliver all other aminoacyl-tRNAs. tandfonline.com Instead, a specialized translational elongation factor is required: SelB in bacteria and its eukaryotic and archaeal counterpart, eEFSec. tandfonline.comnih.govresearchgate.net

These specialized factors have evolved to specifically recognize and bind Sec-tRNA^Sec. nih.govfrontiersin.org In addition to binding Sec-tRNA^Sec and GTP, these factors also interact with a specific mRNA structure called the this compound insertion sequence (SECIS) element. frontiersin.orgmdpi.com In eukaryotes, eEFSec forms a complex with Sec-tRNA^Sec and GTP. This ternary complex is then recruited to the ribosome through an interaction with the SECIS binding protein 2 (SBP2), which is bound to the SECIS element located in the 3' untranslated region (3' UTR) of selenoprotein mRNAs. nih.govmdpi.complos.org This intricate mechanism ensures that the UGA codon, which normally signals for translation termination, is recoded to specify the insertion of this compound. plos.orgontosight.ai

Molecular Architecture and Dynamic Choreography of the Selenosome Complex

The process of this compound incorporation involves a dynamic interplay of multiple protein and RNA components, which can be conceptualized as a "selenosome" complex. In eukaryotes, this machinery includes the ribosome, the selenoprotein mRNA with its in-frame UGA codon and 3' UTR SECIS element, the Sec-tRNA^Sec, the specialized elongation factor eEFSec, and the SECIS binding protein SBP2. plos.orgmdpi.com

It is believed that SBP2 first binds to the SECIS element on the mRNA. nih.gov This SBP2-SECIS complex then acts as a platform to recruit the eEFSec/GTP/Sec-tRNA^Sec ternary complex. plos.org This entire ribonucleoprotein assembly ensures that when the ribosome pauses at the UGA codon, the A-site is presented with Sec-tRNA^Sec for incorporation, effectively overriding the termination signal. plos.org There is evidence suggesting that this complex may assemble in the nucleus and be exported to the cytoplasm, potentially to protect the machinery from oxidative stress and ensure efficient translation. plos.org The precise structural arrangements and the sequence of events in the assembly and function of this dynamic complex are areas of ongoing research.

Emerging Alternative this compound Metabolic Pathways (e.g., Peroxiredoxin 6 (PRDX6)-Mediated Pathway)

Recent research has uncovered a novel, alternative pathway for this compound metabolism mediated by the antioxidant enzyme Peroxiredoxin 6 (PRDX6). usp.brnih.govdfg-ferroptosis.net This pathway appears to function independently of this compound lyase (SCLY), an enzyme previously thought to be essential for metabolizing this compound released from the breakdown of the selenium transport protein, SELENOP. usp.brnih.govdfg-ferroptosis.net

Functional Roles of Selenocysteine in Selenoproteins

Selenocysteine as a Catalytic Residue in Selenoenzymes

In mammals, a significant portion of the 25 identified selenoprotein genes encode for enzymes, underscoring the catalytic importance of this compound. nih.gov These selenoenzymes are central to antioxidant defense and the regulation of cellular metabolic and signaling pathways. nih.gov The catalytic prowess of this compound is largely attributed to the chemical properties of selenium itself. The selenol group of this compound is more acidic than the thiol group of cysteine, with a pKa of approximately 5.2 compared to cysteine's 8.5. researchgate.net This means that at physiological pH, the selenol group is largely deprotonated to its highly nucleophilic selenolate form (-Se⁻). researchgate.netnih.gov This enhanced nucleophilicity allows for more rapid reactions with various substrates, a key feature of selenoenzyme catalysis. nih.gov

The catalytic cycle of many selenoenzymes involves the this compound residue undergoing a series of oxidation and reduction reactions. In a general mechanism, the highly reactive selenolate anion of the this compound residue attacks a substrate, such as a peroxide. This initial reaction results in the oxidation of the this compound to a selenenic acid (R-SeOH) intermediate, while the substrate is reduced. uni.lumetabolomicsworkbench.org This intermediate is then recycled back to its active selenol form through subsequent reduction steps, often involving thiol-containing molecules like glutathione (B108866). nih.gov

In some selenoenzymes, such as thioredoxin reductases, the electron transfer pathway is more complex. It involves the transfer of electrons from NADPH to a flavin adenine (B156593) dinucleotide (FAD) cofactor, then to a disulfide in the N-terminal region of another subunit, and finally to the C-terminal selenenylsulfide, which contains the active this compound. researchgate.net This intricate electron cascade ultimately facilitates the reduction of the enzyme's substrates. The ability of this compound to efficiently accept and donate electrons is fundamental to these processes. fishersci.co.uk The one-electron oxidation potential of a this compound-derived radical is lower and more stable than that of a cysteine-derived radical, further highlighting its suitability for redox catalysis. uni.lu

The substitution of sulfur with selenium in the active site of an enzyme often leads to a significant enhancement in catalytic activity. Selenoprotein forms of enzymes typically exhibit catalytic efficiencies that are 100- to 1,000-fold higher than their cysteine-containing mutants. nih.gov This catalytic advantage is a primary reason for the evolutionary conservation of this compound in these proteins. For instance, the this compound-containing MsrA from Chlamydomonas is the most efficient methionine-S-sulfoxide reductase known, with an activity 10- to 50-fold higher than its cysteine mutant or the naturally occurring cysteine-containing mouse MsrA. nih.gov16streets.com Similarly, converting the active site cysteine of a plant phospholipid hydroperoxide glutathione peroxidase to this compound enhances its activity. nih.gov

However, the advantage of this compound is not universal and can be context-dependent. While this compound often leads to higher catalytic activity, the regeneration of the active enzyme can sometimes be less efficient. nih.gov16streets.com In some cases, cysteine-containing orthologs of selenoenzymes have evolved to be just as catalytically competent, suggesting that the cellular environment and the specific reaction mechanism play a crucial role in determining the optimal catalytic residue. uni.lu

Catalytic Advantages of this compound (Sec) over Cysteine (Cys)
Enzyme FamilyObservationFold Increase in Activity (Sec vs. Cys)Reference
General OxidoreductasesSelenoproteins are typically more active than their Cys mutants.100-1000x nih.gov
Methionine-S-Sulfoxide Reductase (MsrA)Chlamydomonas MsrA (Sec) vs. its Cys mutant and mouse MsrA (Cys).10-50x nih.gov16streets.com
Methionine-R-Sulfoxide Reductase (MsrB)Sec-containing forms of MsrB2 and MsrB3 vs. natural Cys forms.>100x nih.gov
Glutathione Peroxidase (GPx)Replacement of Cys with Sec in a plant GPx.Enhanced nih.gov
Formate (B1220265) DehydrogenasesSec-containing enzymes vs. natural Cys-containing enzymes.Much higher nih.gov

In many oxidoreductase selenoproteins, the active site features a redox motif where the reactive this compound is located near a cysteine residue. uni.lu During the catalytic cycle, a covalent bond can form between the selenium of this compound and the sulfur of the neighboring cysteine, creating a selenenylsulfide bond (-Se-S-). nih.govuni.lu This motif is critical for the function of these enzymes. The formation of this bond is an intermediate step in the transfer of electrons. For example, in thioredoxin reductase, an intramolecular selenenylsulfide is formed, which is then reduced by a dithiol from another part of the enzyme. researchgate.net

The reactivity of these motifs is influenced by the local protein environment and the inherent properties of the selenium-sulfur bond. uni.lu Studies have shown that these selenenylsulfide-containing ring structures can exist in multiple conformations. uni.lu The presence of the selenenylsulfide bond can also influence the redox potential of the motif. uni.lu In some cases, the selenenic acid intermediate formed during catalysis can react with a nearby nitrogen atom in the protein backbone to form a selenenylamide, which is an 8-membered ring structure. nih.gov This serves as a protective mechanism to prevent the over-oxidation and irreversible inactivation of the highly reactive this compound residue. nih.gov

Involvement in Cellular Redox Homeostasis and Antioxidant Defense Systems

A primary function of many selenoproteins is to maintain cellular redox balance and protect against oxidative damage. uni.lu Nearly half of all identified selenoproteins are involved in antioxidant defense mechanisms. nih.gov They achieve this by catalyzing the reduction of reactive oxygen species (ROS), thereby mitigating their harmful effects on cellular components like lipids, proteins, and nucleic acids. uni.lunih.gov

The glutathione peroxidase (GPx) family of enzymes were the first identified selenoenzymes and are central players in the antioxidant defense system. nih.govuni.lu Several members of this family (GPx1-4 and GPx6) are selenoproteins, containing a catalytic this compound residue at their active site. nih.gov These enzymes catalyze the reduction of hydrogen peroxide (H₂O₂) and various organic hydroperoxides to water and their corresponding alcohols, respectively. nih.govnih.gov This reaction utilizes reduced glutathione (GSH) as the electron donor, which becomes oxidized in the process. nih.gov

The catalytic cycle of GPx involves the selenol of the active site this compound being oxidized by a peroxide to a selenenic acid. metabolomicsworkbench.org This intermediate is then reduced back to the selenol in two steps by two molecules of glutathione, forming a selenenylsulfide intermediate in the process. americanelements.com The replacement of this compound with cysteine in GPx results in a significant loss of enzyme activity, highlighting the critical role of selenium in its catalytic efficiency. americanelements.com

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is another crucial antioxidant and redox-regulating system in the cell. wikipedia.org Mammalian thioredoxin reductases are selenoproteins that contain a highly conserved Gly-Cys-Sec-Gly motif at their C-terminus. dsmz.de TrxR catalyzes the NADPH-dependent reduction of the disulfide in oxidized thioredoxin. nih.govwikipedia.org The reduced thioredoxin can then, in turn, reduce a wide array of downstream targets, participating in processes such as DNA synthesis and the reduction of peroxiredoxins. wikipedia.org

The this compound residue in TrxR is essential for its broad substrate specificity and high catalytic activity. wikipedia.org The low pKa of the selenol group makes it a potent nucleophile at physiological pH, facilitating the reduction of substrates. nih.gov The catalytic mechanism involves the transfer of reducing equivalents from NADPH via a flavin cofactor to the N-terminal redox center, which then reduces the C-terminal selenenylsulfide bond involving the catalytic this compound. fishersci.co.uk The presence of this compound in mammalian TrxR distinguishes it from its prokaryotic counterparts, which use a cysteine-cysteine pair and have a narrower substrate range. wikipedia.org

Role of this compound in GPx and TrxR
EnzymeKey FunctionRole of this compoundSubstrates/CofactorsReference
Glutathione Peroxidases (GPx)Reduction of H₂O₂ and organic hydroperoxides.Forms the catalytic center; undergoes redox cycling from selenol to selenenic acid.Glutathione (GSH), H₂O₂, Lipid hydroperoxides metabolomicsworkbench.orgnih.govnih.gov
Thioredoxin Reductases (TrxR)Reduction of oxidized thioredoxin.Part of the C-terminal redox-active motif; acts as a potent nucleophile for substrate reduction.Thioredoxin, NADPH fishersci.co.uknih.govwikipedia.org

Methionine Sulfoxide (B87167) Reductases (MsrB)

Methionine sulfoxide reductases (Msrs) are a family of enzymes crucial for repairing oxidative damage to proteins by reducing methionine sulfoxide back to methionine. This family includes MsrA and MsrB, which are stereospecific for the S and R epimers of methionine sulfoxide, respectively. nih.govnih.gov this compound plays a pivotal catalytic role in certain MsrB enzymes, most notably MsrB1, which is a key player in the cytosol and nucleus of mammalian cells. nih.govunl.edu

The incorporation of this compound into MsrB1 provides a significant catalytic advantage. unl.eduresearchgate.net Studies have shown that the this compound-containing MsrB1 is significantly more efficient, with a catalytic activity over 100-fold higher than its cysteine-containing counterpart. unl.edu This enhanced activity underscores the importance of selenium for the protein repair function of Msrs. unl.edu The catalytic mechanism of the this compound-containing MsrB1 involves the formation of a selenenic acid intermediate. nih.govunl.edu This intermediate is then resolved with the help of a cysteine residue, forming a selenenylsulfide, which is subsequently reduced by thioredoxin. nih.govunl.edu

While offering a catalytic edge, the presence of this compound also makes these enzymes dependent on the availability of selenium. nih.govresearchgate.net The specialized machinery required for inserting this compound into proteins highlights the evolutionary significance of this amino acid in cellular defense against oxidative stress. nih.govresearchgate.net

Other Key Redox-Active Selenoproteins (e.g., Selenoprotein R, Selenoprotein O)

Beyond the well-characterized glutathione peroxidases and thioredoxin reductases, other selenoproteins leverage the reactive properties of this compound for critical redox functions.

Selenoprotein R (SelR) , also known as MsrB1, is a prime example. molbiolcell.org As discussed previously, it specifically reduces methionine-R-sulfoxide residues in proteins, playing a vital role in protecting cells from oxidative damage. nih.govnih.gov The catalytic cycle of SelR involves the this compound residue attacking the methionine-R-sulfoxide, which leads to the formation of a selenenic acid intermediate and the release of methionine. researchgate.netresearchgate.net A resolving cysteine then attacks this intermediate, creating an intramolecular selenenylsulfide bond that is subsequently reduced by the thioredoxin system. researchgate.netresearchgate.net

Selenoprotein O (SelO) is another key redox-active selenoprotein. nih.govnih.gov It is involved in regulating redox homeostasis through a protein AMPylation activity. nih.govnih.gov This function helps protect cells from oxidative stress. researchgate.netencyclopedia.pub While the precise mechanisms are still under investigation, the presence of this compound is crucial for its catalytic function.

Other selenoproteins, such as those containing a CXXU (where U is this compound) motif, are also believed to function as oxidoreductases involved in various cellular processes that are dependent on redox regulation. nih.govnih.gov

This compound in Signal Transduction Pathways

The unique redox properties of this compound position it as a critical modulator of various signal transduction pathways. udel.edu Selenoproteins can influence signaling cascades by controlling the levels of reactive oxygen species (ROS), which act as second messengers in many pathways. udel.edunih.gov

The Ras/MAPK signaling pathway, a central regulator of cell proliferation, differentiation, and survival, is one such pathway modulated by selenoproteins. core.ac.uk Studies in Drosophila melanogaster have shown that mutations affecting selenoprotein biosynthesis can suppress phenotypes caused by the hyperactivation of the Ras/MAPK cascade. core.ac.uk This suggests that selenoproteins, through their antioxidant function, help maintain a specific redox state necessary for the proper functioning of this pathway. core.ac.uk

The PI3K/Akt pathway, another crucial signaling pathway involved in cell growth, survival, and metabolism, is also influenced by this compound-containing compounds. oncotarget.com Overproduction of ROS can activate the PI3K/Akt pathway, and antioxidants can inhibit this activation. oncotarget.com this compound derivatives have been shown to induce apoptosis in cancer cells by modulating ROS levels, which in turn affects the PI3K/Akt signaling pathway. oncotarget.com

Furthermore, the mTOR signaling pathway, a key regulator of protein synthesis, has been shown to control the translation of certain selenoproteins, such as GPx-1 and GPx-4. plos.org Inhibition of mTOR leads to an increase in the levels of these selenoproteins, indicating a novel regulatory link between this major signaling hub and the selenoproteome. plos.org

This compound in Protein Structural Stabilization

The substitution of cysteine with this compound can enhance the structural stability of proteins, particularly through the formation of diselenide bonds. nih.govjst.go.jp While structurally similar to disulfide bonds, diselenide bonds exhibit different chemical properties that can be advantageous under certain conditions. rsc.org

Diselenide bonds are more resistant to reduction than their disulfide counterparts, which provides enhanced stability to peptides and proteins in reducing environments. jst.go.jp This increased stability has been demonstrated in various studies. For example, replacing native cysteine pairs with selenocysteines in the peptide endothelin-1 (B181129) resulted in a three-dimensional structure that was indistinguishable from the native peptide. rsc.org

However, the bond dissociation energy of a diselenide bond is lower than that of a disulfide bond, making it more susceptible to cleavage under certain external stimuli like light or heat. jst.go.jp This property allows diselenide bonds to function as dynamic covalent bonds. jst.go.jp

While the formation of diselenide cross-links appears to be less common in naturally occurring proteins compared to disulfide bonds, the deliberate incorporation of this compound to form these bonds is a strategy being explored to engineer more stable proteins. jst.go.jprsc.org The preferential stabilization of native protein structures by diselenide bonds can often overcome the intrinsic stability of a non-native diselenide bond. rsc.org

Metal Coordination by this compound in Specific Enzymes (e.g., Nickel, Molybdenum)

This compound plays a crucial role in the active sites of certain metalloenzymes by directly coordinating with metal ions like nickel (Ni) and molybdenum (Mo). portlandpress.com This coordination is essential for the catalytic activity and stability of these enzymes. portlandpress.com

In several bacterial hydrogenases, this compound is involved in the coordination of nickel. portlandpress.com While the precise enzymatic advantages of using this compound over cysteine in this role are not fully understood, it has been shown to increase the enzyme's turnover rate and protect the nickel atom from oxidation. portlandpress.com In [NiFeSe]-hydrogenases, the nickel atom is coordinated by three sulfur atoms from cysteine residues and one selenium atom from a this compound residue. nih.gov

This compound also coordinates with molybdenum in the active site of certain formate dehydrogenases (FDHs). nih.govunl.pt In these enzymes, the molybdenum ion is part of a complex that includes two pyranopterin cofactor molecules and a this compound or cysteine residue. nih.gov The presence of this compound is not universally required, as some FDHs utilize cysteine instead. unl.pt However, the incorporation of the "biologically expensive" this compound in some organisms suggests it confers a significant functional advantage. unl.pt X-ray absorption spectroscopy studies have confirmed the direct binding of the this compound's selenium atom to the molybdenum ion in these enzymes. nih.gov

Metabolism and Turnover of Selenocysteine and Selenium in Biological Systems

Cellular Dynamics and Regulation of Selenocysteine Availability

The availability of this compound within a cell is not maintained as a free pool, unlike the other 20 amino acids. nih.gov Its high reactivity makes free this compound potentially toxic to the cell. nih.gov Instead, selenium is stored in less reactive forms, such as selenocystine (B224153) (the oxidized dimer of this compound) or selenomethionine (B1662878). nih.gov The cellular concentration of this compound for protein synthesis is meticulously controlled through its unique biosynthetic pathway, which occurs on its specific transfer RNA (tRNA), tRNA[Ser]Sec. asm.org

The process begins with the aminoacylation of tRNA[Ser]Sec with serine by seryl-tRNA synthetase. asm.orgnih.gov In eukaryotes, the serine moiety is then phosphorylated by O-phosphoseryl-tRNA[Ser]Sec kinase (PSTK) to form O-phosphoseryl-tRNA[Ser]Sec. frontiersin.orgnih.gov Subsequently, this compound synthase (SecS) catalyzes the conversion of the phosphoseryl group to a selenocysteyl moiety, using selenophosphate as the selenium donor, to produce the final selenocysteyl-tRNA[Ser]Sec. asm.orgplos.org This charged tRNA is then delivered to the ribosome by a specific elongation factor, eEFSec in eukaryotes, for incorporation into a growing polypeptide chain at a UGA codon, which is reprogrammed from a stop signal to a this compound codon by a downstream this compound insertion sequence (SECIS) element in the mRNA. nih.gov

This compound Catabolism and Selenium Recycling Pathways

The breakdown of this compound is a crucial aspect of selenium metabolism, allowing for the recycling of this essential micronutrient from the degradation of selenoproteins and from dietary sources. This process ensures a continuous supply of selenium for the synthesis of new selenoproteins.

The key enzyme responsible for the catabolism of L-selenocysteine is this compound lyase (SCLY). nih.govwikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the specific decomposition of L-selenocysteine into L-alanine and hydrogen selenide (B1212193) (H₂Se). nih.govwikipedia.org SCLY is highly specific for L-selenocysteine and does not act on its sulfur-containing counterpart, L-cysteine, although L-cysteine can act as a competitive inhibitor. nih.govasm.org

The selenide (H₂Se) generated from the SCLY-catalyzed reaction is the central hub of selenium metabolism. nih.gov It serves as the direct selenium donor for the synthesis of selenophosphate, catalyzed by selenophosphate synthetase 2 (SEPHS2). nih.gov Selenophosphate is the activated selenium species required for the synthesis of this compound on its tRNA, thus completing the selenium recycling loop. nih.govfrontiersin.org This critical recycling step highlights the importance of SCLY in maintaining the selenium supply for selenoprotein biosynthesis. nih.gov SCLY activity is prominent in mammalian tissues such as the liver and kidneys. nih.gov

The cellular selenium pool is also supplied through the trans-selenation pathway, which converts selenomethionine, another common dietary form of selenium, into this compound. nih.govvulcanchem.com This pathway mirrors the trans-sulfuration pathway that converts methionine to cysteine. In the trans-selenation pathway, selenomethionine is first converted to selenocystathionine (B1218740) by the enzyme cystathionine (B15957) beta-synthase (CBS). vulcanchem.com Subsequently, cystathionine gamma-lyase (CGL) acts on selenocystathionine to produce this compound. vulcanchem.com

The this compound generated via the trans-selenation pathway is then available as a substrate for this compound lyase (SCLY). wikipedia.orgvulcanchem.com SCLY breaks down this newly formed this compound to release selenide, which then enters the central selenium metabolism pathway for the synthesis of selenophosphate and subsequent incorporation into new selenoproteins. vulcanchem.comrcsb.org This integration of the trans-selenation pathway with SCLY-mediated catabolism provides a mechanism for the utilization of dietary selenomethionine for selenoprotein synthesis.

Inorganic forms of selenium, such as selenite (B80905) and selenate (B1209512), are also integrated into this central metabolic hub. They are reduced to hydrogen selenide through reactions involving glutathione (B108866) and thioredoxin reductase. vulcanchem.com Thus, regardless of the dietary source—this compound, selenomethionine, or inorganic selenium—the metabolic pathways converge on the production of hydrogen selenide, which is then utilized for selenoprotein synthesis. nih.gov

Investigation of D-Selenocysteine Metabolism and Its Biological Implications

The metabolism of the D-enantiomer of this compound presents a distinct picture compared to its L-isoform. While L-selenocysteine is the form incorporated into proteins and is a specific substrate for this compound lyase (SCLY), D-selenocysteine is not a substrate for this enzyme, although it can enter the active site. nih.govnih.gov

Research has shown that D-selenocysteine can be metabolized by other enzymatic pathways. In some bacterial species, such as Clostridium sticklandii, an enzyme called D-selenocystine α,β-lyase has been identified. This enzyme acts on D-selenocystine (the oxidized dimer of D-selenocysteine) to produce pyruvate, ammonia, and elemental selenium. vulcanchem.com This enzyme can also catalyze β-replacement reactions with thiols. vulcanchem.com

In mammals, D-amino acid oxidase (DAAO), a flavoprotein that catalyzes the oxidative deamination of D-amino acids, has been shown to act on D-selenocysteine conjugates. acs.orgwikipedia.orgnih.gov For instance, D-Se-carboxymethyl-selenocysteine is a substrate for D-aspartate oxidase from beef kidney. nih.gov The reaction catalyzed by DAAO results in the formation of the corresponding α-keto acid, ammonia, and hydrogen peroxide. acs.orgnih.gov This suggests a pathway for the degradation of D-selenocysteine and its derivatives in mammals, which is distinct from the SCLY-mediated catabolism of L-selenocysteine. The biological implications of D-selenocysteine metabolism in mammals are still under investigation, but the involvement of DAAO points towards a role in detoxification and the general metabolism of D-amino acids.

Evolutionary Perspectives of Selenocysteine Utilization

Monophyletic Origin and Subsequent Divergence of Selenocysteine Decoding Machinery

Despite this common ancestry, significant divergence in the machinery occurred following the separation of the domains. unl.edu The most notable difference lies in the this compound insertion sequence (SECIS) element, a crucial mRNA structure that directs the ribosome to interpret UGA as a codon for Sec instead of a stop signal. nih.gov

In Bacteria , the SECIS element is a stem-loop structure located immediately downstream of the UGA codon within the coding sequence. nih.govpnas.orgoup.com

In Archaea and Eukaryotes , the SECIS element is typically found in the 3' untranslated region (3' UTR) of the selenoprotein mRNA. nih.govpnas.orgoup.com This distal positioning in archaea and eukaryotes may have offered greater flexibility in the evolution and regulation of selenoprotein synthesis. unl.edu

The biosynthesis pathway of Sec also shows divergence. In bacteria, a single enzyme, this compound synthase (SelA), converts seryl-tRNASec to selenocysteinyl-tRNASec. mdpi.com In contrast, archaea and eukaryotes employ a two-step process involving O-phosphoseryl-tRNASec kinase (PSTK) and Sep-tRNA:Sec-tRNA synthase (SepSecS). mdpi.comoup.com The archaeal and eukaryotic systems also require an additional protein, SBP2 (SECIS-binding protein 2) in eukaryotes, which binds to the SECIS element and recruits the specialized elongation factor. nih.govpnas.org This increased complexity in the archaeal and eukaryotic machinery is thought to be a refinement for enhanced efficiency and regulation of Sec incorporation. unl.edu The evolutionary relationship is further highlighted by the fact that the archaeal system is considered an evolutionary intermediate between the bacterial and eukaryotic systems. oup.comoup.com

Phylogenetic Distribution and Differential Gene Loss/Acquisition of Selenoproteins Across the Tree of Life

The distribution of selenoproteins and the Sec-decoding machinery is highly dynamic and scattered across the phylogenetic tree, characterized by numerous instances of gene loss and occasional horizontal gene transfer. unl.educrg.eu This mosaic-like distribution suggests that the maintenance of this compound utilization is subject to varying selective pressures in different lineages and environments. nih.govcrg.eu

In bacteria, approximately 21.5% of sequenced species utilize this compound. nih.gov The size of their selenoproteomes—the complete set of selenoproteins—can vary significantly, ranging from a single protein to over 30. nih.gov Selenoprotein-rich bacteria are predominantly found among Deltaproteobacteria and Firmicutes/Clostridia. nih.gov The prokaryotic selenoproteome is largely dominated by the formate (B1220265) dehydrogenase α-chain (fdhA) family. nih.gov Other common bacterial selenoproteins include glycine (B1666218) reductases and proline reductases. pnas.org The evolution of bacterial selenoproteomes is a dynamic process involving the loss of entire selenoprotein genes, as well as the conversion of Sec to its sulfur-containing analog, cysteine (Cys). nih.gov

Within the archaeal domain, selenoprotein utilization appears to be more restricted. nih.gov The majority of known archaeal selenoproteins are involved in methanogenesis, an anaerobic metabolic process. nih.govoup.comnih.gov This has led to the hypothesis that the archaeal ancestor of eukaryotes may have been a methanogen. nih.govoup.com While archaea share a larger number of selenoprotein families with bacteria than with eukaryotes, the mechanism of Sec biosynthesis is more similar between archaea and eukaryotes. oup.com Selenoproteins have not been identified in sulfur-metabolizing crenarchaeotes, suggesting a potential link between metabolic pathways and the retention or loss of Sec. nih.govoup.com The discovery of the Asgard archaea lineage has provided a crucial link, showing an intermediate Sec insertion system between the prokaryotic and eukaryotic types. mdpi.com

The evolution of eukaryotic selenoproteomes is marked by both expansions and contractions. nih.gov Aquatic organisms, such as the green alga Chlamydomonas reinhardtii and the picoplanktonic alga Ostreococcus tauri, tend to have large selenoproteomes. nih.govnih.govembopress.org In contrast, many terrestrial organisms have experienced a reduction or complete loss of their selenoproteomes. nih.gov

Fungi: For a long time, fungi were thought to be devoid of selenoproteins. However, recent studies have shown that several early-branching fungal phyla do utilize Sec. ub.eduspringernature.com This suggests that the Sec trait was inherited from a common eukaryotic ancestor and subsequently lost in numerous fungal lineages, including the well-studied Dikarya subkingdom (which includes Saccharomyces cerevisiae). ub.eduresearchgate.net The loss in fungi is primarily through the deletion of selenoprotein genes rather than Sec-to-Cys conversions. ub.edu

Vertebrates: Vertebrates, particularly mammals, possess a significant number of selenoproteins, with 25 identified in humans. pnas.orgplos.org The ancestral vertebrate selenoproteome is estimated to have contained 28 selenoproteins. plos.org The evolution within vertebrates has involved gene duplications, gene losses, and Sec-to-Cys conversions. plos.org For example, Selenoprotein V and GPx6 evolved specifically in placental mammals through gene duplication. plos.org

Invertebrates: The use of this compound in invertebrates is varied. For instance, most Drosophila species have selenoproteins, but Drosophila willistoni has lost them, replacing them with cysteine-containing homologs or losing the genes entirely. crg.eu These losses in insects appear to be independent evolutionary events. crg.eu

Evolutionary Trajectories of this compound-to-Cysteine and Cysteine-to-Selenocysteine Conversions

The evolutionary interplay between this compound and cysteine is a key aspect of selenoprotein dynamics. Since Sec and Cys are structurally similar and often occupy the active sites of redox enzymes, their interchangeability over evolutionary time provides insights into their respective functional advantages. crg.eupsu.edu

Evolutionary analyses suggest that the conversion of Cys to Sec has been a more common trend for the origin of many selenoprotein families. nih.gov This implies that existing proteins with a reactive cysteine residue have, in some lineages, evolved to incorporate the more catalytically potent this compound. nih.gov The higher nucleophilicity and lower pKa of this compound make it a more efficient catalyst in many redox reactions. nih.gov

Conversely, Sec-to-Cys replacements are also observed, though they appear to be less frequent for most selenoprotein families. nih.gov Such conversions have been noted in several mammalian lineages for the enzyme glutathione (B108866) peroxidase 6 (GPX6). oup.comembopress.org These replacements are often associated with a significant reduction in catalytic activity, suggesting that they are generally deleterious and subject to strong purifying selection. nih.govoup.com However, in some cases, compensatory mutations in the active site of the cysteine-containing enzyme may evolve to improve its efficiency. nih.gov The loss of the entire Sec-utilizing machinery in a lineage necessitates the replacement of all essential selenoproteins with cysteine-containing versions or the evolution of alternative pathways.

Methodological Approaches in Selenocysteine Research

Biochemical and Molecular Biology Techniques for Selenoprotein Studies

Investigating the biochemical and molecular aspects of selenoproteins requires specialized techniques to handle the unique challenges posed by selenocysteine's incorporation mechanism.

In vitro expression systems have been instrumental in dissecting the molecular mechanisms of selenoprotein synthesis. nih.gov These systems allow for the controlled expression of selenoproteins, which is often challenging in living cells due to the complex translational machinery required for Sec insertion. nih.gov Cell-free protein synthesis (CFPS) offers a powerful platform for producing selenoproteins in high yields. anu.edu.au In this approach, cell extracts are programmed with a DNA template encoding the selenoprotein of interest, and the necessary components for transcription and translation are provided in the reaction mixture. This method allows for the global substitution of cysteine with this compound, facilitating the production of proteins containing Sec in milligram quantities from a single milliliter of reaction mixture. anu.edu.au

These in vitro systems are particularly valuable for mechanistic studies as they allow researchers to manipulate the components of the translational machinery and observe the effects on Sec incorporation. mdpi.com For example, the role of specific protein factors and RNA elements, such as the this compound Insertion Sequence (SECIS), can be investigated by adding or removing them from the in vitro reaction. stackexchange.comnih.gov

While in vitro systems are powerful for mechanistic studies, in vivo expression is essential for understanding the function of selenoproteins in a biological context. The recombinant expression of selenoproteins, particularly mammalian ones, in host organisms like E. coli has historically been challenging due to the differences in the Sec incorporation machinery. nih.govnih.gov However, significant progress has been made in developing strategies to overcome these hurdles.

One successful approach involves engineering the bacterial host to recognize the eukaryotic SECIS element. For instance, a bacterial SECIS element was fused to the rat thioredoxin reductase gene to enable its expression in E. coli without altering the protein sequence. mdpi.com Another strategy involves the use of E. coli strains deficient in release factor 1 (RF1), which normally terminates translation at the UAG stop codon. nih.govselenozyme.com In these strains, the UAG codon can be reassigned to incorporate Sec, bypassing the need for the natural UGA codon and the associated complex machinery. nih.govresearchgate.net

Once expressed, the function of selenoproteins can be analyzed using a variety of techniques. These include enzymatic assays to determine their catalytic activity, as many selenoproteins are oxidoreductases. mdpi.com Mass spectrometry-based approaches are used to identify and quantify selenoproteins in biological samples, taking advantage of the unique isotopic signature of selenium. nih.gov

Genetic Engineering and Genetic Code Expansion for Site-Specific this compound Incorporation

Genetic engineering and the expansion of the genetic code have revolutionized the study of selenoproteins by enabling the site-specific incorporation of this compound into any desired position within a protein. nih.gov This has opened up new avenues for creating novel proteins with enhanced catalytic activities or other desirable properties.

The natural mechanism of this compound incorporation involves the recoding of the UGA stop codon. nih.govnih.govoup.com This process requires a complex interplay of factors, including the SECIS element in the mRNA, a specific tRNA for this compound (tRNASec), and a dedicated elongation factor (SelB in bacteria). stackexchange.comnih.govnih.gov Researchers have harnessed and engineered this natural system to achieve controlled this compound insertion.

It has been demonstrated that the Sec insertion machinery is not strictly limited to the UGA codon. nih.gov In fact, it can be directed to incorporate Sec in response to 58 of the 64 possible codons by co-expressing a modified tRNASec with a corresponding anticodon. nih.gov For 15 of these sense codons, a complete conversion of their meaning from a canonical amino acid to this compound was achieved, leading to a significant increase in selenoprotein yield compared to using the natural UGA codon. nih.gov This flexibility allows for the efficient and high-fidelity incorporation of this compound at specific sites within a protein.

Codon TypeNumber of Codons Recoded for SecOutcomeReference
Stop Codons3 (UGA, UAG, UAA)Fully active protein, baseline yield nih.gov
Sense Codons15Fully active protein, 7-13 fold higher yield nih.gov
Other Sense Codons40Partial incorporation of Sec nih.gov

The expansion of the genetic code has also enabled the incorporation of unnatural amino acids, including analogs of this compound. This is typically achieved using an orthogonal tRNA/aminoacyl-tRNA synthetase pair that is specific for the unnatural amino acid and does not interfere with the host's natural translational machinery. nih.govacs.orgresearchgate.netacs.org

One powerful application of this technology is the incorporation of photocaged this compound analogs. acs.orgacs.org These are this compound molecules that have been chemically modified with a photolabile protecting group. acs.org The photocaged analog can be incorporated into a protein at a specific site in response to a stop codon, such as the amber codon (UAG). acs.orgacs.org The protein is initially inactive, but upon exposure to UV light, the protecting group is cleaved, releasing the native this compound and activating the protein. acs.org This technique allows for precise spatial and temporal control over protein activity, which is invaluable for studying dynamic cellular processes. acs.org For example, a photocaged version of this compound, DMNB-Sec, has been successfully incorporated into proteins in mammalian cells and subsequently uncaged by irradiation. nih.govacs.org

Chemical Synthesis of this compound-Containing Peptides and Proteins

In addition to biological methods, chemical synthesis provides a powerful and versatile approach for producing this compound-containing peptides and proteins. nih.govjst.go.jp Chemical synthesis offers complete control over the protein sequence and allows for the incorporation of modifications that are not possible through biological means.

Solid-phase peptide synthesis (SPPS) is a widely used method for the chemical synthesis of peptides. jst.go.jpmdpi.com In this technique, the peptide is assembled step-by-step on a solid support. To incorporate this compound, a protected form of the amino acid, such as Fmoc-Se-p-methoxybenzylthis compound, is used. acs.orgillinois.edunih.gov

Advanced Spectroscopic and Structural Biology Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the 77Se isotope, is a powerful tool for investigating the local environment, conformation, and reactivity of this compound residues within selenoproteins. wikipedia.org The 77Se nucleus is a spin 1/2 nucleus with a large chemical shift range, making it highly sensitive to its chemical surroundings. wikipedia.orgwikipedia.org

77Se NMR has been employed to study the chemical properties of this compound, including its conformational preferences and mobility. wikipedia.org It can provide critical insights into the electronic structure of the reactive centers of selenoenzymes. wikipedia.org For instance, researchers have used 77Se NMR in concert with theoretical calculations to determine the conformational preferences of Sec-containing redox motifs, where the reactive this compound is often connected to a neighboring cysteine. mdpi.com These studies have revealed that such motifs can exist in multiple ring conformations in their oxidized state. mdpi.com

Furthermore, 77Se NMR has been instrumental in determining the pKa values of individual this compound residues in peptides. youtube.com This information is crucial for predicting the chemical reactivity of these residues under physiological conditions. The technique has also been used to directly observe and characterize reactive intermediates in the catalytic cycle of selenoenzymes, such as the selenenic acid form of this compound (Sec-SeOH) in models of glutathione (B108866) peroxidase. nih.gov This provides direct experimental evidence for proposed catalytic mechanisms. nih.gov

The sensitivity of the 77Se chemical shift to the local environment allows it to be used as a probe to study protein structure and dynamics. nih.gov By introducing selenomethionine (B1662878) or this compound into a protein, researchers can gain valuable information about the protein's structure and function. nih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the determination of high-resolution structures of large and dynamic macromolecular complexes. nih.gov This technique has been particularly valuable in elucidating the structure of the "selenosome," the large ribosomal complex responsible for the co-translational incorporation of this compound into selenoproteins. researchgate.netnih.gov

The process of this compound incorporation involves the recoding of a UGA stop codon, which is facilitated by a complex interplay of factors including the this compound insertion sequence (SECIS) element in the mRNA, a specific elongation factor (eEFSec in eukaryotes), and the this compound-specific tRNA (tRNA[Ser]Sec). researchgate.net Understanding how these components assemble on the ribosome to mediate this recoding event has been a long-standing challenge.

Using cryo-EM, researchers have been able to visualize the selenosome at near-atomic resolution. researchgate.netnih.gov By recreating the ribosomal complex in vitro and using high-resolution cryo-EM, three-dimensional structures of the selenosome have been obtained. researchgate.netnih.gov These structures have revealed in detail how the various factors interact with the ribosome and how these interactions lead to the reprogramming of the genetic code at the UGA codon. researchgate.netnih.gov For example, cryo-EM studies have shown how the SECIS-binding protein 2 (SBP2) interacts with the SECIS element and the ribosome to recruit the eEFSec-tRNA[Ser]Sec complex. researchgate.net

Cryo-EM has also been used to determine the structure of key enzymes involved in the this compound biosynthesis pathway, such as the bacterial this compound synthase (SelA). nih.gov High-resolution cryo-EM structures of SelA have provided insights into its catalytic mechanism and how it discriminates between its substrates. nih.gov

Omics Approaches: Proteomics, Genomics, and Ribosome Profiling in this compound Research

"Omics" approaches have provided a global perspective on the world of selenoproteins, from their genetic blueprint to their synthesis and abundance in the cell.

Proteomics has been instrumental in identifying and quantifying selenoproteins in various organisms and tissues. nih.gov Mass spectrometry-based proteomics is a key technique for this purpose. scbt.com However, the detection of this compound-containing peptides by mass spectrometry can be challenging due to the low abundance of selenoproteins and the lability of the this compound residue. scbt.com To overcome these challenges, various strategies have been developed, including the use of chemical probes that selectively react with the more nucleophilic selenol group of this compound, allowing for the enrichment of selenopeptides from complex mixtures. nih.govscbt.com Quantitative proteomics methods have also been used to study the misincorporation of this compound into proteins at cysteine codons, providing a broader view of selenium metabolism.

Genomics has been crucial for identifying the genes that encode selenoproteins and the components of the this compound incorporation machinery. Bioinformatic tools have been developed to search entire genomes for the presence of selenoprotein genes, which are characterized by an in-frame TGA codon and a downstream SECIS element. wikipedia.org These genomic analyses have revealed the extent of the selenoproteome in different organisms.

Ribosome profiling , also known as Ribo-Seq, is a powerful technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a given moment. This method has been applied to study the co-translational incorporation of this compound. By sequencing the mRNA fragments protected by ribosomes, researchers can determine the efficiency of UGA codon read-through for all selenoproteins expressed in a cell. High-resolution ribosome profiling can reveal gene-specific details of this recoding process and has been used to assess how mutations in factors like SECISBP2 affect the efficiency of this compound incorporation across the entire selenoproteome.

Application of CRISPR/Cas9 Gene-Editing Technology for Pathway Investigation

The advent of CRISPR/Cas9 gene-editing technology has provided a powerful tool for investigating the this compound biosynthesis and incorporation pathway with unprecedented precision. nih.gov This technology allows for the targeted knockout, activation, or modification of specific genes involved in this intricate process.

Researchers have utilized CRISPR/Cas9 to generate knockout cell lines or organisms for specific selenoproteins to study their function. For example, CRISPR/Cas9 KO plasmids have been designed to disrupt the expression of genes like SELENOP (Selenoprotein P) and SEPW1 (Selenoprotein W) by inducing double-strand breaks in their genomic DNA. The resulting loss-of-function phenotypes provide valuable insights into the biological roles of these individual selenoproteins.

Furthermore, CRISPR/Cas9 has been employed to target and mutate key genes in the this compound synthesis pathway. In a study on Clostridium difficile, CRISPR-Cas9 was used to create a deletion mutant of the selD gene, which encodes selenophosphate synthetase, an essential enzyme for this compound biosynthesis. nih.gov The resulting mutant exhibited a growth defect, confirming the importance of selenoproteins for the organism's metabolism. nih.gov

CRISPR-based technologies can also be used to modulate the expression of genes in the this compound pathway without permanently altering the DNA sequence. CRISPR interference (CRISPRi) uses a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor to silence gene expression. nih.govsynthego.com Conversely, CRISPR activation (CRISPRa) employs a dCas9 fused to a transcriptional activator to enhance gene expression. synthego.comwikipedia.org These tools can be used to systematically investigate the effects of up- or down-regulating specific components of the this compound machinery. For instance, a CRISPR-Cas9-based strategy has been developed to reduce the efficiency of UGA-selenocysteine recoding by targeting the gene for this compound-tRNA[Ser]Sec. researchgate.net

CRISPR technology also allows for the precise editing of cis-regulatory elements, such as the SECIS element. nih.gov By introducing specific mutations into the SECIS element, researchers can investigate the structural and sequence requirements for its function in directing this compound incorporation.

Development of Methods for Detecting and Quantifying this compound in Biological Samples

The accurate detection and quantification of this compound in biological samples are essential for understanding the roles of selenoproteins in health and disease. Various analytical methods have been developed to address the challenges associated with measuring this unique amino acid.

Mass spectrometry (MS)-based techniques are at the forefront of this compound detection and quantification. scbt.com Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a highly sensitive method for quantifying selenoproteins by measuring their selenium content. scbt.com For the specific quantification of this compound within a protein, methods involving enzymatic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides are employed. scbt.com Isotope dilution mass spectrometry is a particularly accurate approach where a stable isotope-labeled synthetic peptide identical to the target this compound-containing peptide is used as an internal standard. scbt.com

To overcome the low abundance of selenoproteins, chemoproteomic methods have been developed to selectively enrich for this compound-containing proteins or peptides. scbt.com These methods often utilize electrophilic chemical probes that react preferentially with the highly reactive selenol group of reduced this compound, especially under acidic conditions. nih.gov This allows for the selective capture and subsequent identification and quantification of this compound-containing species from complex biological mixtures. scbt.com

Other analytical techniques include methods that derivatize this compound to a more stable form prior to analysis. For example, alkylation of the selenol group with reagents like iodoacetamide (B48618) is a common step in proteomic workflows to prevent its oxidation and degradation.

Selenocysteine in Health and Disease Pathogenesis

Impact of Selenoprotein Deficiency on Human Health

Deficiencies in selenoproteins, arising from either inadequate dietary selenium intake or genetic defects in the selenocysteine incorporation machinery, have profound and wide-ranging consequences on human health. These proteins are integral to maintaining cellular homeostasis, and their absence or dysfunction can precipitate a variety of clinical manifestations.

Genetic Disorders of this compound Insertion Pathway Components (e.g., SECISBP2, SEPSECS Mutations)

The intricate process of incorporating this compound into a growing polypeptide chain is orchestrated by a specialized molecular machinery. Mutations in the genes encoding key components of this pathway can lead to systemic selenoprotein deficiency, resulting in complex and severe multisystem disorders. nih.govnih.gov

Mutations in the SECISBP2 (this compound Insertion Sequence Binding Protein 2) gene are a primary cause of such disorders. nih.govjensenlab.org SECISBP2 is a crucial protein that recognizes the this compound Insertion Sequence (SECIS) element in the mRNA of selenoproteins, a necessary step for recoding the UGA stop codon to specify this compound insertion. researchgate.net Individuals with SECISBP2 mutations exhibit a wide array of symptoms, including abnormal thyroid hormone metabolism, myopathy, male infertility, hearing loss, and increased susceptibility to oxidative stress. nih.govnih.govjensenlab.org The biochemical hallmark of this condition includes abnormal thyroid function tests due to the impaired activity of deiodinase selenoenzymes. jensenlab.org

Similarly, mutations in the SEPSECS (O-phosphoseryl-tRNA:selenocysteinyl-tRNA synthase) gene, which encodes the enzyme responsible for the final step in the synthesis of this compound-tRNA, also lead to severe health consequences. nih.govjensenlab.org However, the clinical presentation of SEPSECS mutations is predominantly neurological, characterized by progressive cerebello-cerebral atrophy. nih.govnih.govresearchgate.net Unlike SECISBP2 defects, the classic biochemical signs of selenoprotein deficiency, such as abnormal thyroid hormone levels, are not a significant feature in patients with SEPSECS mutations. nih.gov

Table 1: Comparison of Genetic Disorders Affecting this compound Insertion

FeatureSECISBP2 MutationsSEPSECS Mutations
Primary Clinical Manifestation Multisystem disorderPredominantly neurological phenotype
Key Symptoms Abnormal thyroid hormone metabolism, myopathy, male infertility, hearing loss. nih.govnih.govjensenlab.orgProgressive cerebello-cerebral atrophy, intellectual disability, spasticity, ataxia, epilepsy. nih.govnih.govjensenlab.org
Biochemical Findings Abnormal thyroid function tests, low serum selenium. nih.govnih.govOften normal thyroid function and serum selenium. nih.gov
Affected Selenoproteins Generalized deficiency affecting most selenoproteins. nih.govPrimarily affects selenoprotein expression in the brain. nih.gov

Consequences of Impaired Selenoprotein Synthesis in Specific Tissues

The impact of impaired selenoprotein synthesis is not uniform across all tissues, reflecting the tissue-specific expression and function of different selenoproteins. This leads to a diverse range of pathologies depending on the affected organ system.

In the liver , which is a central hub for selenium metabolism and the primary site of synthesis for the major plasma selenoprotein, Selenoprotein P (SELENOP), impaired synthesis can lead to significant consequences. nih.govpnas.org Liver-specific knockout of the this compound tRNA gene (Trsp) in mice results in liver necrosis and death, highlighting the critical role of selenoproteins in maintaining liver health. pnas.org Furthermore, selenium deficiency and the consequent reduction in selenoprotein function can induce redox imbalance and inflammation in the liver. researchgate.net

The brain is highly dependent on a continuous supply of selenium, primarily delivered by SELENOP. mdpi.com Inactivation of selenoprotein synthesis in neurons leads to progressive neurodegeneration. oup.com This is underscored by the severe neurological phenotypes observed in patients with SEPSECS mutations and the neurological deficits seen in animal models with disrupted selenoprotein synthesis in the brain. nih.govoup.com

In muscle tissue, deficiency of specific selenoproteins, such as SELENON (Selenoprotein N), is linked to myopathic features. nih.govjensenlab.org This is a prominent symptom in individuals with SECISBP2 mutations. jensenlab.org SELENOW (Selenoprotein W) is also implicated in muscle disorders, with its levels being reduced in certain muscular diseases. mdpi.com

Role in Neurodegenerative Disorders and Brain Function

The brain, with its high metabolic rate and susceptibility to oxidative stress, relies heavily on the antioxidant functions of selenoproteins to maintain its health. oup.comrsc.org An increasing body of evidence suggests a significant link between selenium, this compound-containing proteins, and the pathogenesis of neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). mdpi.comoup.comrsc.org

Several selenoproteins, including glutathione (B108866) peroxidase 4 (GPX4), selenoprotein P (SELENOP), and selenoprotein W (SELENOW), are highly expressed in brain regions that are particularly vulnerable in neurodegenerative diseases. mdpi.comnih.gov Disruptions in the synthesis of these proteins can lead to increased oxidative damage, mitochondrial dysfunction, and neuroinflammation, all of which are key features of neurodegeneration. oup.comrsc.org

For instance, neuron-specific knockout of the this compound tRNA gene in mice, which abolishes the synthesis of all selenoproteins in neurons, results in progressive neurodegeneration. oup.com Studies have also shown that selenium deficiency is associated with increased Aβ plaque formation, a hallmark of Alzheimer's disease, in animal models. oup.com Conversely, treatment with sodium selenate (B1209512) has been found to reduce the phosphorylation of the tau protein, another key pathological feature of AD. oup.com SELENOP is crucial for delivering selenium to the central nervous system, and its expression is significantly increased in the brains of AD patients. mdpi.com

Implications in Thyroid Hormone Metabolism and Regulation by Deiodinase Selenoenzymes

This compound is a critical component of the deiodinase enzymes (DIO1, DIO2, and DIO3), which are essential for the metabolism and regulation of thyroid hormones. nih.govmdpi.comresearchgate.net These enzymes control the conversion of the prohormone thyroxine (T4) into the biologically active triiodothyronine (T3) and the inactivation of thyroid hormones. nih.govfrontiersin.org

The deiodinases play a pivotal role in maintaining both systemic and local T3 availability, thereby regulating a vast array of physiological processes, including growth, development, and metabolism. nih.gov The dependence of these enzymes on this compound means that selenium status directly impacts thyroid hormone homeostasis. mdpi.comresearchgate.netthieme-connect.com

In individuals with genetic defects in the this compound insertion machinery, such as those with SECISBP2 mutations, the deficiency of deiodinases leads to a characteristic pattern of abnormal thyroid function tests: elevated T4, low to normal T3, and increased reverse T3 (rT3). nih.govjensenlab.org This biochemical signature underscores the indispensable role of this compound in thyroid hormone metabolism. nih.gov Even in the absence of genetic disorders, selenium deficiency can impair thyroid function by reducing deiodinase activity. mdpi.comresearchgate.net

Table 2: Deiodinase Selenoenzymes and their Function

Deiodinase TypePrimary FunctionLocationImpact of Deficiency
Type 1 (DIO1) Converts T4 to T3 in the periphery; also involved in T3 and T4 degradation. nih.govLiver, kidney, thyroid. researchgate.netReduced peripheral T3 production. nih.gov
Type 2 (DIO2) Converts T4 to T3 locally in specific tissues. nih.govBrain, pituitary, brown adipose tissue. frontiersin.orgImpaired local T3 availability, affecting feedback regulation. frontiersin.org
Type 3 (DIO3) Inactivates T4 and T3 by converting them to rT3 and T2, respectively. nih.govBrain, placenta, skin.Reduced clearance of active thyroid hormones. nih.gov

This compound and Redox Imbalance in Disease States

The unique redox properties of the this compound residue, with its lower pKa and greater nucleophilicity at physiological pH compared to cysteine, make selenoproteins highly efficient catalysts in redox reactions. unl.pt Many selenoproteins, such as glutathione peroxidases (GPXs) and thioredoxin reductases (TXNRDs), are key components of the cellular antioxidant defense system, protecting against oxidative damage by neutralizing reactive oxygen species (ROS). nih.govmdpi.commdpi.com

An imbalance between the production of ROS and the cell's ability to detoxify these reactive products leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. nih.gov Selenoprotein deficiency, by compromising the antioxidant defense network, can exacerbate oxidative stress and contribute to disease development. researchgate.netmdpi.com

For example, selenium deficiency-induced redox imbalance has been shown to cause metabolic reprogramming and inflammation in the liver. researchgate.net In the context of neurodegenerative diseases, the antioxidant activity of selenoproteins is crucial for protecting neurons from oxidative damage. oup.com Furthermore, in various disease states, the expression of selenoproteins is altered, reflecting a response to the changing redox environment. unl.pt The interplay between this compound, selenoproteins, and redox homeostasis is therefore a critical factor in maintaining health and mitigating disease. nih.govmdpi.com

Involvement in Cancer Biology and Potential as Therapeutic Targets

The role of this compound and selenoproteins in cancer is complex and appears to be context-dependent, with evidence suggesting both cancer-preventive and cancer-promoting functions. pnas.orgnih.gov

On one hand, the antioxidant properties of selenoproteins like glutathione peroxidases can protect against DNA damage and cellular transformation, thereby potentially preventing cancer initiation. nih.gov However, some cancer cells appear to hijack the this compound synthesis pathway and the functions of certain selenoproteins to support their survival and growth. nih.govmdpi.com

For instance, many cancer cells exhibit increased expression of thioredoxin reductase 1 (TXNRD1), which can contribute to cancer promotion. nih.gov Similarly, glutathione peroxidase 4 (GPX4) plays a crucial role in protecting cancer cells from a specific type of cell death called ferroptosis, making it a key survival factor for some tumors. nih.govmdpi.comfrontiersin.orgecancer.org This has led to the exploration of selenoproteins and the this compound metabolic pathway as potential therapeutic targets in cancer. nih.govfrontiersin.org

Inhibiting the synthesis or activity of specific selenoproteins that are critical for cancer cell survival is a promising therapeutic strategy. nih.govecancer.org For example, targeting GPX4 could render cancer cells more susceptible to ferroptosis. frontiersin.orgecancer.org Furthermore, the this compound biosynthesis pathway itself has been identified as a potential target, as it appears to be more critical for the survival of cancer cells than normal cells. nih.gov

Modulation of Ferroptosis through this compound Metabolism

This compound is a critical component in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.gov The central role of this compound in this process is primarily through its incorporation into the active site of the antioxidant enzyme glutathione peroxidase 4 (GPX4). nih.govresearchgate.net GPX4 utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOHs) to non-toxic lipid alcohols (L-OHs), thereby protecting cellular membranes from oxidative damage and preventing the execution of ferroptosis. nih.gov

The synthesis and availability of this compound are, therefore, paramount for maintaining GPX4 activity and cellular resistance to ferroptosis. researchgate.netbiorxiv.org The process of incorporating this compound into selenoproteins like GPX4 is a complex, multi-step pathway that includes the biosynthesis of this compound-tRNA and the recoding of a UGA codon, which typically signals for translation to stop. researchgate.net An adequate supply of selenium is essential for this machinery to function correctly. researchgate.net Consequently, selenium deprivation can lead to increased oxidative stress and a heightened susceptibility of cells to ferroptosis. nih.gov

Research has elucidated several mechanisms through which this compound metabolism modulates ferroptosis:

GPX4 Activity: The this compound residue at the active site of GPX4 is directly responsible for its potent hydroperoxidase activity. researchgate.netbiorxiv.org Compounds like RSL3 can induce ferroptosis by covalently binding to this this compound, thereby inactivating GPX4. nih.gov Conversely, overexpression of GPX4 can make cells more resistant to such inducers. nih.gov

Selenoprotein Synthesis: The availability of this compound-charged tRNAs is a rate-limiting step for the translation of selenoproteins. researchgate.net A deficiency in the machinery that produces this compound-tRNA can cause ribosomes to stall at UGA codons, leading to reduced expression of GPX4 and sensitizing cells to ferroptotic death. researchgate.net

Selenium Uptake and Metabolism: Cells can acquire selenium for this compound synthesis through various mechanisms. The low-density lipoprotein receptor-related protein 8 (LRP8) has been identified as a key factor in ferroptosis resistance by maintaining cellular selenium levels necessary for the proper translation of GPX4. nih.govresearchgate.net Cancer cells, in particular, may increase their uptake of selenium to bolster their defenses against ferroptosis. nih.govresearchgate.net The metabolism of this compound released from the carrier protein SELENOP by the enzyme this compound lyase (SCLY) is crucial for providing the selenide (B1212193) required for selenoprotein biosynthesis. biorxiv.org

A summary of key proteins involved in the modulation of ferroptosis through this compound metabolism is presented in the table below.

ProteinFunction in this compound Metabolism & Ferroptosis
GPX4 A key selenoprotein that directly detoxifies lipid peroxides, preventing ferroptosis. Its active site contains a critical this compound residue. nih.govresearchgate.net
LRP8 A receptor that mediates the uptake of selenium, thereby supporting the synthesis of GPX4 and promoting resistance to ferroptosis. nih.govresearchgate.net
SCLY An enzyme that breaks down this compound to provide selenide, a necessary component for the synthesis of selenoproteins like GPX4. biorxiv.org
SEPHS2 Selenophosphate synthetase 2 is an enzyme that produces the selenium donor, selenophosphate, which is essential for the synthesis of this compound-tRNA. biorxiv.org

Role in Drug Resistance and ER Stress in Cancer Cells

The metabolism of this compound and the function of selenoproteins are increasingly recognized for their roles in cancer cell biology, particularly in the contexts of drug resistance and endoplasmic reticulum (ER) stress. nih.govresearchgate.net Cancer cells often exhibit increased oxidative stress, and to counteract this, they may enhance their selenoprotein synthesis to protect against cellular damage. researchgate.net This adaptive response can contribute to resistance against certain therapies.

Recent studies have indicated that cancer cells with acquired resistance to certain drugs show an increase in this compound synthesis, which helps protect them from oxidative stress. researchgate.net The synthesis of selenoproteins is a highly regulated process, and cancer cells may rewire this system to prioritize the production of specific selenoproteins that are crucial for surviving oxidative damage and resisting cell death mechanisms like ferroptosis. nih.govresearchgate.net

The endoplasmic reticulum is a major site for protein folding and is also where several selenoproteins are located. nih.gov These ER-resident selenoproteins, including SELENOF, SELENOK, SELENOM, SELENON, SELENOS, and SELENOT, are involved in processes like the degradation of misfolded proteins and maintaining calcium homeostasis. nih.gov Persistent ER stress is a condition that can promote tumor growth and metastasis. nih.gov

The interplay between selenoproteins and ER stress in cancer is complex:

Knockdown of certain ER-resident selenoproteins can induce ER stress. For instance, in a human glioblastoma cell line, the knockdown of SELENOM and SELENOT led to ER stress. nih.gov

Interestingly, the downstream effects of this ER stress differed depending on the specific selenoprotein. SELENOM knockdown resulted in an increase in pro-apoptotic proteins, while SELENOT knockdown had the opposite effect, decreasing their expression. nih.gov This suggests that the prioritization of selenium and selenoprotein synthesis can be altered depending on the cellular state. nih.gov

SELENOM has been shown to induce ER stress and activate the unfolded protein response (UPR). mdpi.com This disruption of cellular calcium homeostasis can lead to increased expression of pro-apoptotic genes, suggesting a potential anti-cancer role in some contexts. mdpi.com

This compound in Immune Regulation and Inflammatory Processes

This compound, as the fundamental component of selenoproteins, plays a significant role in the regulation of the immune system and inflammatory responses. researchgate.netresearchgate.netfrontiersin.org Many of the health benefits attributed to the essential micronutrient selenium are mediated through the antioxidant and redox-regulating functions of selenoproteins. researchgate.net

The immune system's proper function is dependent on an adequate supply of selenium for the synthesis of selenoproteins. researchgate.net Selenium deficiency has been linked to compromised immune function and increased susceptibility to infections. researchgate.net Selenoproteins influence immune responses and inflammation through several mechanisms:

Modulating Redox Signaling: Selenoproteins like glutathione peroxidases (GPXs) and thioredoxin reductases (TrxRs) are crucial antioxidant enzymes that control cellular redox balance. researchgate.net By mitigating oxidative stress, they influence key inflammatory signaling pathways, such as the NF-κB and mitogen-activated protein kinase (MAPK) pathways. researchgate.net

Regulating Inflammatory Mediators: Selenoproteins can control the expression of various molecules that orchestrate inflammation, including cytokines, chemokines, and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net

Enhancing Immune Cell Function: Selenoproteins can enhance the immune process by regulating the interactions between immune cells. frontiersin.org Conversely, a lack of selenium can impair immune function by reducing the production of antimicrobial compounds and immunoglobulins. frontiersin.org

Specific research findings highlight the role of this compound in immune and inflammatory processes:

Studies have shown that selenium supplementation can alter the expression of eicosanoids, which are lipid mediators that play a central role in initiating, magnifying, and resolving inflammation. researchgate.net

this compound has been identified for its potential role in immune regulation and has been explored as a potential candidate for nanomedicine in cartilage regeneration due to its influence on immune response-related genes. frontiersin.org

In various animal and fish models, selenium deficiency has been shown to worsen inflammatory responses by affecting the levels of pro-inflammatory and anti-inflammatory cytokines. frontiersin.org

Emerging Concepts and Future Research Directions

Unraveling Undiscovered Selenoprotein Functions and Their Physiological Significance

While 25 selenoprotein genes have been identified in the human genome, the functions of many of these proteins remain largely unknown. vumc.orgnih.gov Future research will prioritize the characterization of these enigmatic selenoproteins to understand their specific physiological roles. A significant portion, about half, of the known human selenoproteins are still uncharacterized. nih.govacs.org The discovery of new selenoproteins and their functions is crucial for a complete understanding of selenium's impact on human health.

The identification of selenoprotein genes in various organisms has been advanced by computational methods, including the search for the selenocysteine insertion sequence (SECIS) element and the identification of Sec/Cys pairs in homologous sequences. embopress.org These approaches have been instrumental in defining the selenoproteomes of numerous prokaryotic and vertebrate species. embopress.orgplos.org The continued application and refinement of these techniques are expected to uncover novel selenoproteins and provide insights into their evolutionary development. embopress.org

Elucidating Novel Regulatory Mechanisms of this compound Metabolism and Expression

The expression of selenoproteins is a highly regulated process, controlled at transcriptional, post-transcriptional, and translational levels. nih.govontosight.ai A key area of future research is to unravel the intricate mechanisms that govern the hierarchical expression of selenoproteins in different tissues and under various physiological conditions, including the influence of sex and selenium availability. nih.govportlandpress.com

The incorporation of this compound is a complex process involving the recoding of a UGA codon, which typically signals termination of translation. nih.govannualreviews.org This process requires a specific RNA structure known as the SECIS element, located in the 3'-untranslated region of eukaryotic selenoprotein mRNAs, and several trans-acting factors. nih.govmdpi.com Understanding the factors that influence the efficiency of this recoding process is a key area of investigation. nih.govresearchgate.net

Recent studies have identified additional layers of regulation, including the role of coactivators and transcription factors in controlling the expression of specific selenoproteins like selenoprotein P. nih.gov Furthermore, the stability of selenoprotein mRNAs and the process of this compound decomposition by enzymes like this compound β-lyase (SCLY) are also emerging as important regulatory points. ontosight.aimdpi.com Future studies will likely focus on how these diverse regulatory pathways are integrated to maintain cellular selenium homeostasis.

Developing Targeted Therapeutic Interventions Based on this compound Pathway Modulation

The critical role of selenoproteins in various physiological processes, particularly in antioxidant defense, makes the this compound pathway an attractive target for therapeutic interventions. mdpi.comresearchgate.net Dysregulation of selenoprotein expression has been implicated in a variety of diseases, including cancer and inflammatory disorders. vumc.orgontosight.ainih.gov

Future therapeutic strategies may focus on modulating the expression or activity of specific selenoproteins. For instance, since some cancers exhibit altered selenoprotein levels, targeting these proteins or the selenoprotein synthesis pathway could offer new avenues for cancer treatment. mdpi.comistitutotumori.na.it In fact, several selenoproteins are being investigated as potential biomarkers and therapeutic targets in cancers such as prostate and colorectal cancer. istitutotumori.na.it The development of drugs that can selectively target components of the this compound machinery is a promising area of research. mdpi.comrsc.org

Moreover, understanding the role of selenoproteins in modulating immune responses and their involvement in the pathogenesis of infectious diseases, such as leishmaniasis, could lead to novel therapeutic approaches. researchgate.net The potential to manipulate selenoprotein levels to enhance immune function or to counteract pathogen-induced immune suppression is an exciting prospect. researchgate.net

Advancements in Analytical Methodologies for Comprehensive this compound Characterization

The detection and characterization of this compound and selenoproteins present significant analytical challenges due to their low abundance and the unique properties of selenium. nih.gov Historically, methods relied on radiolabeling with 75Se, which, while effective, has limitations due to the hazardous nature of the radioisotope. nih.govacs.org

Modern analytical techniques, particularly those based on mass spectrometry, have revolutionized the study of the selenoproteome. nih.govacs.org Tandem mass spectrometry (MS/MS) has been developed to identify this compound-containing peptides, often by exploiting the unique isotopic signature of selenium. nih.govacs.orgrsc.org

Future advancements will likely focus on improving the sensitivity and robustness of these methods. Combining techniques like laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) with tandem mass spectrometry has already shown promise in detecting and identifying low-abundance selenoproteins in complex biological samples like human plasma. rsc.orgnist.gov The development of methods that can differentiate between the reduced and oxidized forms of this compound will be crucial for understanding the activity state of selenoproteins. nih.govacs.org

Analytical TechniqueDescriptionApplications in this compound Research
75Se Radiolabeling Involves the use of a radioactive selenium isotope to trace the incorporation of selenium into proteins. nih.govacs.orgHistorically used to identify selenoproteins and study their expression levels. nih.gov
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) A highly sensitive technique for detecting specific elements, including selenium, in a sample. acs.orgrsc.orgUsed to quantify total selenium content and, when coupled with separation techniques, to detect selenoproteins. acs.orgrsc.org
Tandem Mass Spectrometry (MS/MS) A technique that allows for the identification of specific peptides and their modifications, including the presence of this compound. nih.govrsc.orgUsed to sequence selenoprotein peptides and confirm the identity of selenoproteins. nih.govrsc.org
Laser Ablation-ICP-MS (LA-ICP-MS) Combines laser ablation for sample introduction with ICP-MS for sensitive elemental detection. rsc.orgnist.govEnables the targeted analysis of selenoproteins in specific regions of a sample, such as tissue sections or protein bands on a gel. rsc.orgnist.gov

Engineering Microbial Cell Factories with Enhanced this compound Utilization for Biotechnological Applications (e.g., Hydrogen Production)

The unique catalytic properties of this compound, particularly its high reactivity, make it a valuable component for engineering novel enzymes with enhanced activities. frontiersin.orgnih.gov A promising area of research is the engineering of microbial cell factories to produce selenoproteins for various biotechnological applications. frontiersin.orgnih.gov

One exciting application is in the production of hydrogen, a clean and renewable energy source. frontiersin.orgnih.govresearchgate.net Hydrogenases, the enzymes responsible for hydrogen production in microbes, can be engineered to incorporate this compound in their active sites. frontiersin.orgnih.gov This substitution has the potential to enhance the catalytic efficiency and oxygen tolerance of these enzymes, which are major hurdles in their industrial application. frontiersin.orgacs.org

Researchers are developing sophisticated genetic tools to enable the site-specific incorporation of this compound into recombinant proteins in organisms like E. coli. researchgate.netnih.gov These strategies often involve engineering tRNAs and other components of the this compound insertion machinery to work independently of the natural, complex regulatory system. researchgate.netnih.gov The ability to harness the power of this compound in this way opens up new possibilities for creating biocatalysts with tailored properties for a wide range of industrial processes. nrel.gov

Exploring Non-Canonical this compound Functions Beyond Direct Protein Incorporation

While the primary known function of this compound is its role as a catalytic residue in selenoproteins, emerging research is beginning to explore potential non-canonical functions. nih.gov This includes investigating whether this compound or its metabolites have biological activities independent of their incorporation into the 25 canonical selenoproteins.

One area of interest is the potential for autoregulatory mechanisms in this compound metabolism. For example, it has been suggested that the incorporation of this compound into selenophosphate synthetase 2 (SPS2), a key enzyme in the this compound synthesis pathway, could be a form of self-regulation. nih.gov

Future research will likely delve deeper into the metabolic fate of this compound and its potential signaling roles. Understanding these non-canonical functions could provide new insights into the complex biology of selenium and its impact on cellular processes.

Investigating the Long-Term Consequences of Reduced this compound-Dependent Antioxidant Capacity

Selenoproteins play a crucial role in antioxidant defense, protecting cells from damage caused by reactive oxygen species (ROS). vumc.orgnih.govnih.gov A reduction in the capacity of this antioxidant system, due to either genetic factors or selenium deficiency, can have significant long-term health consequences.

Chronic oxidative stress resulting from impaired selenoprotein function is implicated in a range of conditions, including inflammatory bowel disease, cancer, and metabolic disorders. vumc.orgnih.govmdpi.com For instance, dysfunction of selenoproteins in the gut can contribute to inflammation and increase the risk of colon cancer. vumc.orgnih.gov

Future research will focus on elucidating the precise mechanisms by which reduced this compound-dependent antioxidant capacity contributes to disease development and aging. Long-term studies in animal models and human populations will be essential to understand the full spectrum of health effects associated with compromised selenoprotein function. This knowledge will be critical for developing preventive strategies and targeted interventions to mitigate the consequences of oxidative stress.

Q & A

Q. How is selenocysteine genetically encoded into proteins?

this compound (Sec) is incorporated via a unique translational mechanism where the UGA codon, typically a stop codon, is recoded as Sec. This process requires a cis-acting SECIS (this compound Insertion Sequence) element in the mRNA and specific elongation factors (e.g., SELB in bacteria). Researchers can validate SECIS elements using bioinformatics tools like SECISearch3 and confirm Sec insertion via mutagenesis (e.g., replacing UGA with TGC for cysteine to assess functional retention) .

Q. What analytical techniques confirm this compound incorporation in proteins?

  • Mass Spectrometry (MS): Adjust search parameters to account for Sec’s mass (167.06 Da) and isotopic pattern, as standard databases often misannotate Sec-containing peptides .
  • Selenium-specific assays: Use HPLC coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) to quantify selenium in purified proteins.
  • Edman degradation: Detect Sec during N-terminal sequencing by its unique elution profile .

Q. Why is this compound termed the 21st amino acid?

Sec is the only amino acid synthesized on its tRNA (tRNA^[Ser]Sec) and requires a dedicated biosynthesis pathway involving selenophosphate synthetase (SelD) and Sec synthase (SelA). Its genetic encoding via UGA codon redefinition distinguishes it from canonical amino acids, necessitating specialized molecular biology techniques for study .

Q. What is the role of this compound in enzymatic redox activity?

Sec’s low pKa (~5.2) enhances nucleophilicity, making it critical in antioxidant enzymes like glutathione peroxidases and thioredoxin reductases. Researchers use in vitro redox assays (e.g., NADPH oxidation coupled to H2O2 reduction) and mutational studies (Sec→Cys substitutions) to dissect its catalytic contributions .

Advanced Research Questions

Q. How can discrepancies in this compound detection via mass spectrometry be resolved?

Contradictions arise due to Sec’s oxidative instability and misannotation in proteomic databases. To address this:

  • Modify MS parameters: Set variable modifications for Sec oxidation states (e.g., +16 Da for seleninic acid).
  • Validate with synthetic peptides: Use chemically synthesized Sec-containing peptides as internal standards.
  • Cross-validate with orthogonal methods: Combine MS data with selenium-specific assays (e.g., X-ray absorption spectroscopy) .

Q. What challenges arise in synthesizing this compound-containing peptides?

Sec’s sensitivity to oxidation requires inert atmospheres (e.g., argon) during solid-phase synthesis. Researchers must optimize conjugation reagents (e.g., selenol-specific alkylating agents) and stabilize adducts via pH control (pH 7–8) and reducing buffers (e.g., TCEP). Post-synthesis, characterize products using LC-MS under non-reducing conditions .

Q. How to design experiments probing this compound’s redox properties in novel selenoproteins?

  • Redox titration: Use fluorescent probes (e.g., DTNB) to measure thiol/selenol reactivity.
  • Structural analysis: Employ X-ray crystallography or cryo-EM to resolve Sec’s coordination in active sites.
  • In silico modeling:** Simulate redox potentials using density functional theory (DFT) and compare with cysteine homologs .

Q. What limitations hinder functional studies of selenoproteins like SelH and SelI?

SelH and SelI lack resolved structures or in vivo activity data. To address this:

  • Knockout models: Use CRISPR/Cas9 to generate SelH/SelI-deficient cell lines and phenotype under oxidative stress.
  • Pull-down assays: Identify interacting partners via affinity tagging.
  • Structural genomics: Prioritize crystallization trials with homologs from thermophilic organisms .

Q. How to ensure reproducibility in this compound research protocols?

  • Detailed documentation: Report buffer compositions (e.g., 1 mM EDTA to chelate metal catalysts), purification steps, and storage conditions (−80°C under N2).
  • Standardize validation: Include positive controls (e.g., recombinant GPx1) in enzymatic assays.
  • Adhere to FAIR principles: Share raw MS data and synthetic protocols in repositories like PRIDE or Zenodo .

Q. What strategies resolve contradictions in this compound’s biochemical stability data?

Divergent stability reports often stem from experimental conditions (e.g., pH, trace metals). Researchers should:

  • Systematically vary parameters: Test Sec stability under physiologically relevant conditions (e.g., 37°C, 5% CO2).
  • Monitor degradation kinetics: Use UV-Vis spectroscopy to track selenol oxidation rates.
  • Cross-reference with in silico predictions: Tools like ChemAxon’s pKa Calculator model Sec’s reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.